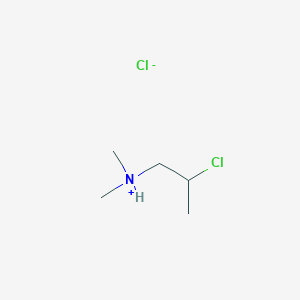

Cloruro de 2-cloro-N,N-dimetilpropan-1-amina

Descripción general

Descripción

2-chloro-n,n-dimethyl-1-propanamine hydrochloride is an off-white chunky solid. (NTP, 1992)

Aplicaciones Científicas De Investigación

Síntesis orgánica

Cloruro de 2-cloro-N,N-dimetilpropan-1-amina: se utiliza ampliamente como intermedio en la síntesis orgánica. Su reactividad con varios nucleófilos lo convierte en un valioso bloque de construcción para la construcción de moléculas más complejas. Por ejemplo, se puede utilizar en la síntesis de compuestos de amonio cuaternario, que son importantes para una variedad de aplicaciones, incluidas las de catalizadores de transferencia de fase .

Investigación farmacéutica

En farmacología, este compuesto sirve como precursor en la síntesis de ingredientes farmacéuticos activos (API). Su capacidad para introducir funcionalidades de amina en marcos moleculares es particularmente útil en el desarrollo de fármacos que se dirigen al sistema nervioso central, donde los grupos de amina a menudo son críticos para la actividad biológica .

Química agrícola

Los grupos funcionales cloro y amina presentes en This compound lo convierten en un candidato para la síntesis de agroquímicos. Se podría utilizar para crear herbicidas, fungicidas o insecticidas, contribuyendo a la protección de los cultivos y asegurando la seguridad alimentaria .

Ciencia de materiales

En la ciencia de materiales, este compuesto se puede emplear en la modificación de las propiedades superficiales de los materiales. Por ejemplo, se puede utilizar para funcionalizar polímeros o para crear recubrimientos novedosos que confieran una mayor durabilidad u otras características deseables a los materiales .

Ciencia ambiental

This compound: también puede tener aplicaciones en la ciencia ambiental, particularmente en el tratamiento de aguas residuales. Sus propiedades químicas podrían aprovecharse para eliminar contaminantes o para sintetizar compuestos que ayudan en los esfuerzos de remediación ambiental .

Bioquímica

En bioquímica, el compuesto se puede utilizar como reactivo para estudiar las interacciones de proteínas y la cinética enzimática. Su capacidad para unirse a ciertas moléculas biológicas lo convierte en una herramienta para sondear la estructura y función de las biomoléculas en un entorno de laboratorio .

Mecanismo De Acción

Target of Action

It’s known that this compound can affect the respiratory system .

Biochemical Pathways

It’s suggested that this compound may be involved in the synthesis of complex compounds and could serve as a useful intermediate for the synthesis of fine chemicals and specialty chemicals .

Result of Action

It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N,N-dimethylpropan-1-amine hydrochloride. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area . Furthermore, it’s suggested to store this compound under -20°C in an inert atmosphere .

Actividad Biológica

N,N-Dimethyl-2-chloropropylamine hydrochloride (also referred to as DMCPA hydrochloride) is a compound with significant biological activity, particularly in the context of its use as a pharmaceutical intermediate and its potential effects on cellular systems. This article explores its biological activity through various studies, highlighting its mechanisms of action, toxicological profiles, and applications in medicinal chemistry.

- Chemical Formula : C5H13Cl2N

- CAS Number : 5407-04-5

- Molecular Weight : 152.07 g/mol

Mechanisms of Biological Activity

-

Alkylation and DNA Interaction :

- DMCPA hydrochloride has been shown to exhibit alkylating properties, which are critical for its function in cancer therapy. Alkylating agents can form covalent bonds with DNA, leading to cross-linking and subsequent cytotoxicity. Studies indicate that compounds with similar structures can induce DNA damage through alkylation mechanisms, which is a hallmark of many chemotherapeutic agents .

- Mutagenicity :

-

Enzyme Inhibition :

- The compound acts as a competitive inhibitor of certain enzymes, such as human kidney histamine N-methyltransferase. In vitro studies have shown that DMCPA hydrochloride inhibits this enzyme at concentrations as low as 0.32 mM, indicating its potential impact on metabolic processes involving histamine .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DMCPA hydrochloride:

- Acute Toxicity : In studies involving F344/N rats and B6C3F1 mice, doses ranging from 6.25 to 100 mg/kg were administered via gavage for periods up to three months. Observations included weight loss in high-dose groups and specific histopathological changes such as goblet cell hypertrophy in the nasal epithelium of male rats .

- Genotoxicity Testing : The compound has been tested for genotoxicity using various in vitro systems, with results indicating that it possesses mutagenic potential under certain conditions. Positive results were observed in multiple short-term tests, highlighting concerns regarding its carcinogenic potential .

Case Study 1: Mutagenicity Assessment

A study evaluated the mutagenic effects of DMCPA hydrochloride using the Ames test, where it was found to induce mutations in Salmonella typhimurium strains TA1535 and TA92. The increase in alkyl chain length correlated with enhanced mutagenic activity, suggesting structural modifications can significantly influence biological outcomes .

Case Study 2: Pharmacological Applications

DMCPA hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its reactivity allows for the development of various drug candidates targeting different biological pathways, including those involved in neurotransmission and cancer treatment .

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Alkylation | Induces DNA cross-linking; significant cytotoxic effects observed |

| Mutagenicity | Positive results in Ames test; mutations induced in bacterial strains |

| Enzyme Inhibition | Inhibits histamine N-methyltransferase at low concentrations |

| Toxicity | Weight loss and histopathological changes noted in animal studies |

Propiedades

IUPAC Name |

2-chloro-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-5(6)4-7(2)3;/h5H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWGRWAYARCRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN.ClH, C5H13Cl2N | |

| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024780 | |

| Record name | 2-Chloropropyldimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloro-n,n-dimethyl-1-propanamine hydrochloride is an off-white chunky solid. (NTP, 1992), Off-white hygroscopic solid; [CAMEO] White to light cream hygroscopic powder; [Acros Organics MSDS] | |

| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4584-49-0 | |

| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4584-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropropyldimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4584-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4584-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropropyldimethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPROPYLDIMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO9WB15SNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

381 to 383 °F (NTP, 1992) | |

| Record name | 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19989 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.